6-(azepan-1-yl)-N,2-dimethylpyrimidin-4-amine
Overview
Description
6-(azepan-1-yl)-N,2-dimethylpyrimidin-4-amine is a useful research compound. Its molecular formula is C12H20N4 and its molecular weight is 220.31 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity
- Formation of Azepine Derivatives : The reaction of 6-(alk-2-enylamino)-5-formyl-1,3-dimethylpyrimidine-2,4(1H,3H)-diones with N-unsubstituted amino acid derivatives leads to pyrimido[4,5-b]azepine derivatives through an intramolecular ene reaction (Inazumi et al., 1994).
- Thermal Ene Reaction : A study revealed that certain pyrimidine diones participate in an intramolecular ene reaction leading to pyrimido[4,5-b]azepines (Inazumi et al., 1994).
- Amino-Substituted Azepines Synthesis : A method for synthesizing amino-substituted benzo[b]pyrimido[5,4-f]azepines involves base-catalyzed aminolysis followed by intramolecular Friedel-Crafts cyclization (Acosta Quintero et al., 2018).
Biological and Medicinal Applications
- Antifungal Effects : Some dimethylpyrimidin-derivatives have been found to exhibit antifungal effects against fungi like Aspergillus terreus and Aspergillus niger (Jafar et al., 2017).
- Antimicrobial Properties : New heterocyclic compounds derived from pyrimidin-amine showed potential antimicrobial activity against various bacteria and fungi (Abu‐Hashem & El‐Shazly, 2019).
Molecular and Structural Studies
- Molecular Structures Analysis : Studies focused on the molecular and supramolecular structures of azepine derivatives, illustrating their conformational diversity and potential for different applications (Acosta Quintero et al., 2016).
Chemical Processes and Reactions
- Aza-Prins Cyclization : A study described an iron(III) halide-promoted aza-Prins cyclization, a process important for forming six-membered azacycles, which are significant in drug discovery and the synthesis of pharmaceutically significant compounds (Bolm et al., 2004).
Properties
IUPAC Name |
6-(azepan-1-yl)-N,2-dimethylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4/c1-10-14-11(13-2)9-12(15-10)16-7-5-3-4-6-8-16/h9H,3-8H2,1-2H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNKWINNDPPRFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCCCCC2)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.